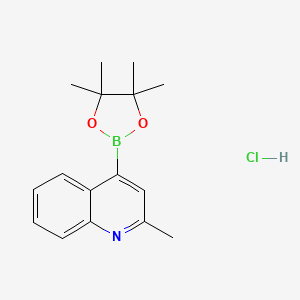

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride

Beschreibung

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride is a boronate ester derivative of quinoline, characterized by a methyl group at the 2-position and a pinacol boronate ester at the 4-position of the quinoline ring, with a hydrochloride counterion. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the boronate group, enabling the formation of carbon-carbon bonds in pharmaceutical and materials chemistry . The hydrochloride salt enhances solubility in polar solvents, making it advantageous for catalytic systems requiring aqueous or mixed-solvent conditions .

Eigenschaften

Molekularformel |

C16H21BClNO2 |

|---|---|

Molekulargewicht |

305.6 g/mol |

IUPAC-Name |

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline;hydrochloride |

InChI |

InChI=1S/C16H20BNO2.ClH/c1-11-10-13(12-8-6-7-9-14(12)18-11)17-19-15(2,3)16(4,5)20-17;/h6-10H,1-5H3;1H |

InChI-Schlüssel |

WAPBSJQEOQWMSI-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC3=CC=CC=C23)C.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The core strategy for synthesizing 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride involves the borylation of a quinoline derivative, specifically at the 4-position of the quinoline ring. The boronate ester group is introduced as a pinacol boronate (dioxaborolane) moiety, which enhances solubility and reactivity.

- Starting Materials: Quinoline derivatives substituted at the 2-position with a methyl group.

- Boron Source: Bis(pinacolato)diboron is the most commonly used reagent for introducing the dioxaborolane group.

- Catalysts: Palladium-based catalysts (such as Pd(dppf)Cl2 or Pd(PPh3)_4) are typically employed to facilitate the borylation.

- Base: Potassium carbonate or potassium acetate is used to activate the diboron reagent.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), or dioxane.

- Atmosphere: Reactions are performed under inert atmosphere (argon or nitrogen) to prevent moisture and oxygen interference.

- Temperature: Heating to 80–110 °C for several hours is common to drive the reaction to completion.

Representative Reaction Scheme

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-Methylquinoline derivative + bis(pinacolato)diboron | Boronate ester installation via Pd-catalyzed borylation |

| 2 | Potassium carbonate (base), DMF (solvent), inert atmosphere | Reaction carried out at 80–100 °C for 6–12 hours |

| 3 | Workup: aqueous extraction, drying, and purification | Isolation of crude product followed by chromatography or recrystallization |

| 4 | Conversion to hydrochloride salt (if required) | Treatment with HCl in suitable solvent to obtain hydrochloride salt |

Detailed Methodologies from Literature

Palladium-Catalyzed Suzuki-Miyaura Type Borylation

The most common and industrially scalable method involves palladium-catalyzed borylation of halogenated quinoline precursors:

- Starting from 4-halogenated 2-methylquinoline (e.g., 4-bromo-2-methylquinoline).

- Reaction with bis(pinacolato)diboron in the presence of Pd catalyst.

- Base such as potassium carbonate.

- Solvent such as DMF or dioxane.

- Heating under inert atmosphere.

This method yields the pinacol boronate ester quinoline, which can be converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

Reaction Monitoring and Purification

- Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor reaction progress and assess conversion.

- Purification: Crude products are purified by silica gel flash chromatography using eluents such as ethyl acetate/hexane mixtures or by recrystallization from solvents like acetonitrile, methanol, or ethyl acetate.

- Salt Formation: The free base is converted to the hydrochloride salt by treatment with HCl in solvents such as ethyl acetate or methanol to improve stability and handling.

Data Table Summarizing Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)_4 | 1–5 mol% loading |

| Boron Source | Bis(pinacolato)diboron | 1.2 equivalents |

| Base | Potassium carbonate or potassium acetate | 2 equivalents |

| Solvent | DMF, dioxane, DMA | Dry, degassed |

| Temperature | 80–110 °C | Oil bath or heating block |

| Atmosphere | Argon or nitrogen | To avoid moisture and oxidation |

| Reaction Time | 6–12 hours | Monitored by TLC or NMR |

| Purification | Silica gel chromatography or recrystallization | Eluent: ethyl acetate/hexane or acetonitrile |

| Salt Formation | HCl in ethyl acetate or methanol | Yields hydrochloride salt |

| Yield | 70–90% (typical) | Depends on substrate and scale |

Industrial Scale-Up Considerations

- Continuous Flow Reactors: Used to maintain consistent temperature and reaction times, improving yield and purity.

- Automated Reagent Addition: Ensures precise stoichiometry and reduces human error.

- Inert Atmosphere Control: Critical to prevent side reactions and degradation.

- Purification: Crystallization preferred over chromatography for large scale to reduce costs.

- Environmental and Safety: Use of less toxic solvents and recycling of catalysts are considered for green chemistry compliance.

Summary of Key Research Discoveries

- The installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group on the quinoline ring significantly improves the compound’s utility in cross-coupling and medicinal chemistry applications.

- Palladium-catalyzed borylation of halogenated quinolines is the most efficient and widely adopted synthetic route.

- Iridium-catalyzed C–H borylation offers a regioselective alternative but is less commonly used for this specific derivative.

- The hydrochloride salt form enhances compound stability and handling in research and industrial contexts.

- Reaction optimization studies highlight the importance of inert atmosphere, base selection, and temperature control to maximize yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.

Coupling Reactions: The compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can couple with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products

Oxidation: Boronic acid derivatives.

Substitution: Various substituted quinoline derivatives.

Coupling Reactions: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.

Material Science: It can be used in the development of organic electronic materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in a range of chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Structural Variations in Quinoline-Based Boronate Esters

Quinoline derivatives with boronate esters differ in substitution patterns, which influence their electronic properties, reactivity, and applications. Below is a comparative analysis:

Key Observations:

- Substituent Position : Boronate esters at the 4-position (target compound) are more reactive in cross-couplings than those at sterically hindered positions like 8 .

- Electron Effects : Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, facilitating oxidative addition in palladium-catalyzed reactions. Conversely, electron-donating groups (e.g., OCH₃ in ) may slow reaction rates.

- Hydrochloride Salts : The hydrochloride form (target compound) offers superior solubility in polar media compared to neutral boronate esters, enabling use in diverse solvent systems .

Non-Quinoline Boronate Esters

Boronate esters on other heterocycles or aromatic systems exhibit distinct reactivity profiles:

Table 2: Comparison with Non-Quinoline Boronate Esters

Key Observations:

- Piperidine Derivatives : These are valued in medicinal chemistry for their conformational flexibility and ability to interact with biological targets .

- Pyrazole Derivatives : Serve as ligands in catalytic systems due to their strong coordination to transition metals .

Reactivity in Cross-Couplings

- The target compound’s 4-boronate group facilitates coupling with aryl halides, yielding biaryl structures common in drug discovery.

- Steric hindrance in 8-substituted quinolines (e.g., ) reduces coupling efficiency compared to 4-substituted analogs.

Biologische Aktivität

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride

- Molecular Formula : C14H20BClN2O2

- Molecular Weight : 284.68 g/mol

- CAS Number : 1246765-29-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that quinoline derivatives often exhibit anticancer properties. The presence of the dioxaborolane moiety may enhance the compound's ability to inhibit tumor growth by interacting with various cellular pathways.

- Inhibition of Kinases : Quinoline derivatives are known to inhibit specific kinases involved in cancer cell proliferation. This compound may act similarly by targeting pathways such as PI3K/Akt and MAPK.

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. The compound may exhibit activity against various bacterial strains and fungi due to its ability to disrupt microbial cell membranes.

Data Table: Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride demonstrated significant inhibition of A549 lung cancer cell proliferation. The compound was tested in various concentrations with results indicating a dose-dependent response.

Case Study 2: Antimicrobial Properties

In another study assessing antimicrobial activity, the compound was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed promising inhibition zones suggesting potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple halogenated quinoline precursors with pinacol boronate esters . Key steps include:

- Precursor preparation : Use 2-methyl-4-bromoquinoline as the aryl halide component.

- Catalytic system : Optimize Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in a solvent like THF or DMF at 80–100°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.

- Purity validation : Confirm via HPLC (>98% purity) and ¹H/¹³C NMR to detect residual solvents or unreacted boronate esters .

Q. How can the structural integrity of this boronate ester be confirmed after synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : The ¹¹B NMR spectrum should show a peak near 30–35 ppm, characteristic of sp²-hybridized boron in pinacol esters.

- X-ray crystallography : Use SHELXL or OLEX2 for single-crystal structure determination. For example, demonstrates the use of perchlorate counterions to stabilize the boronate for crystallography .

- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 315.2).

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Moisture sensitivity : The boronate ester is prone to hydrolysis. Store under inert gas (N₂/Ar) at 2–8°C in sealed, desiccated containers .

- Solubility : Soluble in DMSO, DMF, and dichloromethane but sparingly in water. Prepare stock solutions in anhydrous DMSO for long-term storage (-20°C) .

- Decomposition monitoring : Track via TLC or ¹H NMR for reappearance of precursor signals (e.g., free boronic acid at ~7 ppm).

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results for boron-containing intermediates be resolved?

- Methodological Answer :

- Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to model bond dissociation energies and transition states, cross-referencing with experimental kinetics (e.g., Arrhenius plots) .

- In situ spectroscopy : Employ Raman or IR spectroscopy to detect transient intermediates (e.g., boroxines) during hydrolysis or coupling reactions .

- Complementary techniques : Pair X-ray crystallography with solid-state NMR to resolve discrepancies in boron coordination geometry .

Q. What strategies optimize the reactivity of this boronate ester in palladium-catalyzed cascades without side reactions?

- Methodological Answer :

- Ligand design : Use electron-rich ligands (e.g., SPhos or XPhos) to enhance oxidative addition and reduce β-hydride elimination.

- Solvent effects : Polar aprotic solvents (e.g., dioxane) improve catalyst stability, while additives like LiCl suppress protodeboronation .

- Substrate scope testing : Screen against electron-deficient aryl halides (e.g., 4-nitrobromobenzene) to assess coupling efficiency and by-product formation .

Q. How can hydrolysis by-products of this compound be characterized and mitigated during biological assays?

- Methodological Answer :

- Hydrolysis monitoring : Use LC-MS to identify quinoline-boronic acid adducts (m/z ~245) in aqueous buffers.

- Stabilization methods : Add pinacol (1–5 eq.) to buffer solutions to competitively inhibit water-mediated decomposition .

- Biological testing : Conduct time-resolved assays (e.g., enzyme inhibition) under controlled humidity (<30% RH) to minimize degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.